molecular formula C16H22N4O3S B5620026 (1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5620026
M. Wt: 350.4 g/mol
InChI Key: LWTXHWFUGYLVQL-GXTWGEPZSA-N
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Description

Synthesis Analysis

The synthesis of such a compound likely involves multiple steps, including the formation of the morpholine and thiazole fragments followed by their incorporation into the bicyclic framework. The specific synthetic routes can vary based on the desired stereochemistry and functional group compatibility. Techniques such as nucleophilic substitution, ring-closure reactions, and carbonylation could be pivotal in assembling the core structure.

Molecular Structure Analysis

The molecular structure of this compound is intricate due to the presence of several heterocyclic rings and stereocenters. X-ray crystallography, NMR spectroscopy (including COSY and HMQC techniques), and single-crystal X-ray diffraction are essential tools for elucidating the precise configuration of the molecule and understanding the spatial arrangement of its constituent atoms (Seilkhanov et al., 2015).

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its functional groups and the electronic nature of its heterocyclic components. The morpholine and thiazole rings contribute to the compound's nucleophilic and electrophilic sites, affecting its participation in chemical reactions such as cycloadditions, substitution reactions, and transformations involving the carbonyl group.

Physical Properties Analysis

The physical properties of this compound, including melting point, boiling point, solubility, and crystal structure, are crucial for its handling and application in further chemical processes. The molecular interactions, such as hydrogen bonding and π-π stacking, significantly influence these properties, as demonstrated in the study of related morpholine and thiazole derivatives (Franklin et al., 2011).

properties

IUPAC Name

(1S,5R)-3-(morpholine-4-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c21-15-12-1-2-14(20(15)8-13-10-24-11-17-13)9-19(7-12)16(22)18-3-5-23-6-4-18/h10-12,14H,1-9H2/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXHWFUGYLVQL-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CSC=N3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CSC=N3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(morpholin-4-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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